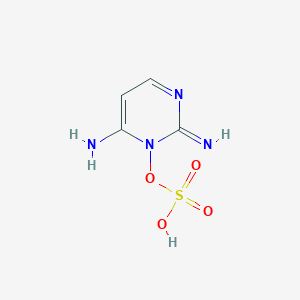
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of nucleic acids by interfering with the function of key enzymes involved in DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Aminobenzothiazole: Widely used in synthetic organic chemistry and biological fields due to its potent pharmacological activities.
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: Exhibits antifungal activity and is used in agricultural applications.
Uniqueness
2-Imino-3-(sulfooxy)-2,3-dihydropyrimidin-4-amine is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Properties
CAS No. |
106754-41-0 |
|---|---|
Molecular Formula |
C4H6N4O4S |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(6-amino-2-iminopyrimidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H6N4O4S/c5-3-1-2-7-4(6)8(3)12-13(9,10)11/h1-2,6H,5H2,(H,9,10,11) |
InChI Key |
HVGKJQKXESGZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N)N=C1)OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)




![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
